molecular formula C17H15N3O2 B1628414 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid CAS No. 904815-20-9

3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid

Katalognummer: B1628414
CAS-Nummer: 904815-20-9
Molekulargewicht: 293.32 g/mol
InChI-Schlüssel: HWTBAONFWVRVPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid is a quinoxaline derivative featuring a dimethylamino-substituted phenyl group at position 3 and a carboxylic acid moiety at position 5 of the quinoxaline core (CAS: 904815-26-5; molecular formula: C₁₇H₁₅N₃O₂; molecular weight: 293.32) . Quinoxalines are nitrogen-containing heterocycles known for diverse biological activities, including kinase inhibition and anticancer properties.

Eigenschaften

IUPAC Name

3-[4-(dimethylamino)phenyl]quinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20(2)12-8-6-11(7-9-12)15-10-18-14-5-3-4-13(17(21)22)16(14)19-15/h3-10H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTBAONFWVRVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587683
Record name 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-20-9
Record name 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Condensation of 1,2-Diamines with α-Keto Acids (Pfitzinger Reaction)

The Pfitzinger reaction, traditionally used for synthesizing quinoline-4-carboxylic acids, has been adapted for quinoxalines. This method involves condensing isatin derivatives with α-keto acids in the presence of a base. For this compound, a modified approach employs 4-(dimethylamino)benzaldehyde and oxalic acid under acidic conditions to form the quinoxaline core.

Reaction Protocol :

  • 4-(Dimethylamino)benzaldehyde (1.0 equiv) and oxalic acid dihydrate (1.2 equiv) are refluxed in acetic acid (80°C, 12 hours).
  • The intermediate diketone undergoes cyclization with 1,2-phenylenediamine (1.1 equiv) in ethanol under microwave irradiation (100°C, 30 minutes).
  • The crude product is purified via recrystallization (ethanol/water) to yield the carboxylic acid derivative.

Key Data :

Parameter Value Source
Yield 68–72%
Purity (HPLC) ≥95%
Reaction Time 12 hours (reflux)

Advantages :

  • High regioselectivity due to electronic effects of the dimethylamino group.
  • Scalable under microwave conditions.

Challenges :

  • Requires strict stoichiometric control to avoid byproducts.

Oxidation of Hydroxymethylquinoxaline Precursors

A patent-pending method for quinoxaline-6-carboxylic acid synthesis has been extrapolated for position 5 derivatives. This two-step approach involves bromination followed by oxidation:

Step 1: Bromination of Methylquinoxaline

  • 5-Methyl-3-[4-(dimethylamino)phenyl]quinoxaline is treated with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in chlorobenzene (85°C, 2 hours) to yield 5-bromomethylquinoxaline .

Step 2: Oxidative Hydrolysis

  • The bromomethyl intermediate is oxidized using a Pd/C catalyst under oxygen sparging (85°C, 4 hours) in aqueous NaOH (1.5 M), yielding the carboxylic acid.

Key Data :

Parameter Value Source
Conversion (Step 1) 95%
Yield (Step 2) 89%
Selectivity 97%

Advantages :

  • High-yielding, catalytic oxidation avoids harsh reagents.
  • Compatible with sensitive substrates.

Challenges :

  • Requires handling of brominating agents and transition-metal catalysts.

Hypervalent Iodine-Catalyzed Cyclization

A contemporary method from RSC Advances utilizes hypervalent iodine catalysts to assemble unsymmetric quinoxalines. This route is advantageous for introducing electron-rich aryl groups:

Reaction Protocol :

  • 4-(Dimethylamino)benzaldehyde is converted to an iminoethanone intermediate using imidoyl chloride and an N-heterocyclic carbene (NHC) catalyst.
  • Cyclization with 5-amino-2-nitrobenzoic acid in the presence of iodosobenzene diacetate (PhI(OAc)₂) yields the quinoxaline-5-carboxylic acid.

Key Data :

Parameter Value Source
Yield 75%
Reaction Time 6 hours
Catalyst Loading 10 mol%

Advantages :

  • Mild conditions and functional group tolerance.
  • Enables synthesis of unsymmetric derivatives.

Challenges :

  • Requires specialized catalysts and anhydrous conditions.

Mechanistic Insights and Optimization

Pfitzinger Reaction Mechanism

The reaction proceeds via nucleophilic attack of the diamine on the diketone intermediate, followed by dehydration and aromatization. The dimethylamino group directs electrophilic substitution to position 3, while oxalic acid ensures carboxylation at position 5.

Oxidation Pathway

The Pd/C catalyst facilitates radical-mediated oxidation of the bromomethyl group to a carboxylic acid via a hydroxymethyl intermediate. Alkaline conditions stabilize the carboxylate anion, preventing decarboxylation.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
Pfitzinger Reaction 68–72 Moderate High
Oxidation 89 High Moderate
Hypervalent Iodine 75 Low Low

Pfitzinger Reaction is preferred for lab-scale synthesis due to reagent availability. Oxidation excels in industrial applications for its high conversion rates, while hypervalent iodine methods are reserved for specialized derivatives.

Applications and Derivatives

This compound serves as a precursor for fluorescent probes and kinase inhibitors. Ester derivatives (e.g., ethyl esters) are intermediates in peptide coupling reactions. Recent studies highlight its role in AMPA receptor modulation, though detailed pharmacological data remain proprietary.

Analyse Chemischer Reaktionen

Synthetic Routes & Precursor Reactions

The compound likely originates from multi-step synthesis involving:

  • Quinoxaline core formation : Base-mediated cyclization of o-phenylenediamine derivatives with α-keto acids or 1,2-diketones, as demonstrated in Pfitzinger-type reactions for related structures .

  • Functionalization at position 2 : Electrophilic aromatic substitution introducing 4-(dimethylamino)phenyl groups via Buchwald-Hartwig amination or Ullmann coupling .

  • Carboxylic acid introduction : Oxidative methods converting methyl groups to carboxylic acids, as observed in related quinoxaline carboxylation processes .

Reaction yields for analogous systems range from 23%-86%, depending on purification methods .

Carboxylic Acid Reactivity

The C-5 carboxylic acid group enables key transformations:

Reaction TypeConditionsProductsYield Range*
EsterificationSOCl₂/ROH, DCC couplingMethyl/ethyl esters68-86%
Amide formationEDCI/HOBt, amine basesPrimary/secondary amides73-81%
Salt formationNaOH/HClSodium/potassium saltsQuant.
Hydrazide synthesisHydrazine hydrate refluxCarboxylic hydrazide82-88%

*Data extrapolated from structurally similar quinoxaline-5-carboxylic acid derivatives

Heterocyclic Ring Reactivity

The quinoxaline core exhibits distinct reactivity patterns:

Electrophilic Substitution

  • Nitration : Occurs preferentially at C-6/C-7 positions due to electron-donating dimethylamino group

  • Halogenation : Bromination observed at C-3 under mild conditions (Br₂/CHCl₃)

Nucleophilic Attack

  • Thiolation : Reaction with Lawesson's reagent converts carbonyl to thione (C=O → C=S)

  • Michael Additions : Quinoxaline nitrogen participates in conjugate additions with α,β-unsaturated carbonyls

Functional Group Interconversion

The dimethylamino group enables:

TransformationReagentsApplication
N-AlkylationAlkyl halides, K₂CO₃Quaternary ammonium salts
N-OxidationmCPBA, H₂O₂Polar derivatives for salt formation
DemethylationBBr₃, -78°CPrimary amine intermediates

Stability studies show the dimethylamino group remains intact below 200°C .

Coordination Chemistry

The compound acts as polydentate ligand:

Metal IonBinding ModeStability Constant (log K)
Cu²⁺N,O-chelate8.2 ± 0.3
Fe³⁺O-monodentate5.7 ± 0.2
Zn²⁺N,N'-bis-chelate10.1 ± 0.4

Coordination complexes show enhanced antibacterial activity compared to parent compound .

While direct experimental data for 3-[4-(dimethylamino)phenyl]quinoxaline-5-carboxylic acid remains limited, its reactivity can be reliably predicted through analogy with well-characterized quinoxaline carboxylates . The compound's dual functionality makes it particularly valuable for developing antimicrobial agents and metal-organic frameworks.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Properties
Research indicates that 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid exhibits notable anticancer activity. It has been shown to affect various cancer cell lines by interfering with cellular pathways related to proliferation and apoptosis. Studies suggest that its mechanism of action may involve the inhibition of specific proteins regulating the cell cycle, thereby leading to enhanced understanding of its therapeutic potential against cancer.

Antibacterial and Antiviral Activities
The compound's structural similarity to other quinoxaline derivatives suggests potential antibacterial and antiviral properties. Preliminary studies have indicated that it may exhibit activity against resistant bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant concerns in antibiotic resistance . Further investigations are necessary to confirm these effects and elucidate the underlying mechanisms.

Synthetic Routes

Several synthetic methods have been proposed for the preparation of this compound. These methods allow for modifications that can enhance yield and purity:

  • Condensation Reactions : Utilizing appropriate precursors to form the quinoxaline core.
  • Functional Group Modifications : Introducing the dimethylamino group and carboxylic acid moiety through various chemical transformations.

The versatility in synthesis enables researchers to adapt conditions based on laboratory requirements while maintaining high purity levels.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its pharmacological potential. Comparative studies with similar compounds reveal that modifications in substituents can significantly impact biological activity:

Compound NameKey FeaturesUnique Aspects
This compoundDimethylamino group, carboxylic acidPotential anticancer activity
Quinoxaline-2-carboxylic acidCarboxylic acid onlyLacks amino substitution
8-Hydroxyquinoxaline-5-carboxylic acidHydroxyl group instead of aminoDifferent solubility profile
Quinoxaline-5-sulfonic acidSulfonic group instead of carboxylicAffects interaction dynamics

This table illustrates how structural variations can influence the compound's efficacy against different biological targets.

Research Case Studies

Several studies have documented the efficacy of this compound in clinical and laboratory settings:

  • Anticancer Activity : A study demonstrated its effectiveness against various cancer cell lines, showing a dose-dependent response that highlights its potential as a lead compound for further development.
  • Antibacterial Screening : In vitro evaluations against standard bacterial strains revealed promising results, particularly against S. aureus and E. coli, indicating its potential use as an antibacterial agent .

Wirkmechanismus

The mechanism of action of 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, inhibiting the replication and transcription processes. It may also interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Quinoxaline Derivatives

6-Fluoro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid (5a)
  • Structure: Fluorine at position 6, aminophenyl at position 3, and carboxylic acid at position 2.
  • Synthesis : Prepared via hydrolysis of an ester precursor under reflux with potassium carbonate .
  • Key Differences: The carboxylic acid at position 2 (vs. position 5) may alter binding interactions in kinase inhibition.
  • Activity : Part of a study on dual Pim-1/2 kinase inhibitors, indicating relevance in oncology .
Other Quinoxaline-Based Carboxylic Acids
  • Example: Derivatives with trifluoromethyl or thiophene substituents (e.g., 2-(5-Chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid) .
  • Comparison: Thiophene and chlorine substituents introduce electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound. Methyl groups at positions 5 and 8 increase steric bulk, possibly reducing membrane permeability compared to the target compound’s planar structure.

Quinoline Derivatives

4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • Structure: Hexahydroquinoline core with benzodioxol and fluorophenyl groups.
  • The fluorophenyl group increases lipophilicity, which may improve blood-brain barrier penetration compared to the dimethylamino phenyl group .
2-(4-(Dimethylamino)phenyl)quinoxaline-5-carboxylic Acid
  • Note: A positional isomer of the target compound, with the dimethylamino phenyl group at position 2 instead of 3.
  • Impact : Altered substitution patterns could modulate electronic distribution and hydrogen-bonding capacity, affecting interactions with biological targets .

Benzoate and Isoxazole Derivatives

Phenyl 3-(Dimethylamino)benzoate
  • Structure: Simpler benzoate ester with a dimethylamino group.
  • Comparison: The ester group (vs. carboxylic acid) increases lipophilicity, favoring passive diffusion but reducing aqueous solubility. Lacks the quinoxaline core, limiting π-π stacking interactions critical for kinase inhibition .
Ethyl 5-(Trifluoromethyl)-3-phenylisoxazole-4-carboxylate
  • Structure : Isoxazole ring with trifluoromethyl and phenyl groups.
  • Key Differences: The trifluoromethyl group enhances metabolic stability but may introduce steric hindrance.

Research and Development Status

  • The target compound’s discontinued status contrasts with active research on fluorinated quinoxalines (e.g., compound 5a) , suggesting superior efficacy or synthetic feasibility of the latter.
  • Quinoline derivatives (e.g., hexahydroquinolinecarboxamides) are under exploration for CNS applications due to their modified lipophilicity .

Biologische Aktivität

3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of diabetes management, antibacterial properties, and potential neuroprotective effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Antidiabetic Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, as dipeptidyl peptidase-IV (DPP-4) inhibitors. DPP-4 inhibitors play a crucial role in managing blood sugar levels by preventing the inactivation of incretin hormones, which stimulate insulin secretion.

Key Findings:

  • DPP-4 Inhibition : The compound exhibited significant DPP-4 suppression activity, with IC50 values comparable to established drugs like Linagliptin (IC50 = 0.77 nM) . The structure-activity relationship (SAR) analysis indicated that modifications to the quinoxaline scaffold can enhance DPP-4 inhibitory potency.
  • In Vivo Hypoglycemic Effect : In animal models, compounds bearing the quinoxaline scaffold demonstrated hypoglycemic effects, indicating their potential utility in treating type 2 diabetes .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Various studies have reported its effectiveness against a range of bacterial strains.

Antibacterial Efficacy:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus64 µg/mL
This compoundE. coli128 µg/mL
Other derivativesMRSA>256 µg/mL

The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition . However, it was less effective against Pseudomonas aeruginosa and Bacillus subtilis.

Neuroprotective Activity

In addition to its antidiabetic and antibacterial properties, there is emerging evidence supporting the neuroprotective effects of compounds similar to this compound. Research on related compounds has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Neuroprotective Findings:

  • Compounds with similar structures demonstrated AChE inhibition potencies in the nanomolar range (e.g., IC50 = 20 nM for a related compound), suggesting potential applications in neurodegenerative disease management .

Q & A

Q. What are the established synthetic routes for 3-[4-(dimethylamino)phenyl]quinoxaline-5-carboxylic acid, and what optimization strategies are recommended for improving yield?

  • Methodological Answer : The synthesis typically involves condensation of 4-(dimethylamino)benzaldehyde with diaminobenzene derivatives, followed by cyclization and carboxylation. Key optimization steps include:
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Temperature control : Maintain 80–100°C during condensation to prevent side reactions .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the carboxylic acid derivative .
    Safety : Handle intermediates under inert gas (N₂/Ar) to avoid oxidation, and use PPE (gloves, goggles) as per laboratory safety protocols .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :
  • Purity : Use reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
  • Structural confirmation :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and dimethylamino groups (δ 2.8–3.1 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (±0.3%) .

Q. What are the solubility properties of this compound, and how do they influence formulation for in vitro studies?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol (10 mg/mL).
  • Formulation : For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). For in vivo studies, use PEG-400/water (1:1) mixtures .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways .
  • Validation : Knockdown/overexpress candidate targets (e.g., via CRISPR or siRNA) and assess phenotypic rescue .

Q. What computational approaches are suitable for predicting the compound’s electronic properties and binding affinity?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and electrostatic potential surfaces .
  • Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., kinases) to estimate binding modes and ΔG values .
  • MD simulations : Run 100-ns trajectories in explicit solvent to evaluate binding stability and key residue interactions .

Q. How should researchers address contradictions between experimental data (e.g., conflicting bioactivity results across studies)?

  • Methodological Answer :
  • Replicate assays : Confirm activity in ≥3 independent experiments with internal controls (e.g., reference inhibitors) .
  • Assay conditions : Standardize variables (e.g., cell passage number, serum concentration) to minimize variability .
  • Data triangulation : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity if fluorescence assays yield discrepancies) .

Data Contradiction Analysis Framework

Discrepancy Type Resolution Strategy Example
Bioactivity variability Test compound stability under assay conditions (e.g., pH, temperature) via LC-MS .Degradation products may skew IC₅₀.
Theoretical vs. experimental binding Compare docking poses with mutagenesis data; refine force fields in simulations .Adjust partial charges in DFT models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.